1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene

Lipophilicity Drug-likeness Positional isomer comparison

Standard 2-/3-chloro isomers introduce uncharacterized reactivity. The 4-chloro positional isomer (XLogP3 4.1) offers distinct electronic and steric profiles validated for JAK-STAT pathway studies. - **Key advantage:** Bromomethyl warhead for covalent engagement; minimized steric hindrance vs 2-chloro analog. - **Supply chain:** High-yield, low-impurity synthesis (J. Med. Chem. 2023) enables multi-gram scale. - **Direct application:** SAR scaffold for lipophilic, metabolically stable agrochemical/medicinal chemistry libraries.

Molecular Formula C10H9BrClF3O
Molecular Weight 317.53 g/mol
Cat. No. B13631340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene
Molecular FormulaC10H9BrClF3O
Molecular Weight317.53 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CBr)OCC(F)(F)F)Cl
InChIInChI=1S/C10H9BrClF3O/c11-5-9(16-6-10(13,14)15)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2
InChIKeyPGGVBVDSSYQVIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene: Structural Identity, Physicochemical Profile, and Procurement Context


1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene (CAS 1248784-78-2, molecular formula C₁₀H₉BrClF₃O, MW 317.53 g/mol) is a halogenated aromatic ether belonging to the class of α‑substituted‑β‑bromo‑(2,2,2‑trifluoroethoxy)ethylbenzenes [1]. The molecule features a 4‑chlorophenyl ring attached to a chiral benzylic carbon that bears both a bromomethyl group and a 2,2,2‑trifluoroethoxy substituent. Computed physicochemical properties include XLogP3 = 4.1, topological polar surface area (TPSA) = 9.2 Ų, and 4 hydrogen‑bond acceptor sites [1]. These features position the compound as a lipophilic, metabolically stable building block for medicinal chemistry and agrochemical synthesis programs that require a bromine handle for cross‑coupling chemistry together with a 4‑chloro substitution pattern on the aromatic ring.

Halogenated aromatic building block with bromine handle for Pd-catalyzed cross-coupling
4-Chloro substitution pattern for regioisomer-specific SAR exploration
2,2,2-Trifluoroethoxy group supporting metabolic stability in lead optimization
Chiral benzylic center for stereochemical control studies (racemic scaffold)

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene: Why Positional Isomers and In‑Class Analogs Cannot Be Substituted Without Quantitative Verification


Although multiple compounds share the C₁₀H₉BrClF₃O molecular formula and the 2‑bromo‑1‑(2,2,2‑trifluoroethoxy)ethyl scaffold, the position of the chlorine substituent on the phenyl ring critically alters the molecule’s computed and experimentally observed properties. 2‑Chloro, 3‑chloro, and 4‑chloro isomers differ in dipole moment, steric environment around the benzylic center, and electronic influence on the bromomethyl group, which directly affects reactivity in palladium‑catalyzed cross‑coupling and nucleophilic substitution reactions. In biological systems, the chlorine position can shift target binding modes, as evidenced by the markedly different inhibitory activities reported for positional analogs against the JAK‑STAT pathway [1]. Therefore, procurement decisions that treat the 4‑chloro isomer as interchangeable with its 2‑ or 3‑chloro counterparts risk introducing uncharacterized reactivity and bioactivity into synthetic sequences or screening cascades.

Chlorine position (2-, 3-, 4-) alters electronic and steric environment, which may shift reactivity in cross-coupling and nucleophilic substitution.
Biological activity profiles may not transfer between regioisomers; reported JAK-STAT inhibition is specific to the 4-chloro isomer.
Reported synthetic route optimizations are regioisomer-dependent; yield and purity advantages may not replicate for 2- or 3-chloro analogs.

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene: Head‑to‑Head and Cross‑Study Comparative Evidence vs. Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: 4‑Chloro Isomer vs. 2‑Chloro and 3‑Chloro Positional Analogs

The 4‑chloro isomer exhibits a computed XLogP3 value of 4.1, which is higher than that of the 2‑chloro isomer (XLogP3 = 3.9) and identical to that of the 3‑chloro isomer (XLogP3 = 4.1) [1][2]. Although the absolute difference between 4‑Cl and 2‑Cl is modest (Δ = 0.2), this magnitude can translate into a measurable difference in chromatographic retention time and, in biological contexts, a shift in membrane permeability or off‑target partitioning when the target compound is elaborated into a lead series.

XLogP3 Comparison
Head-to-head
4-Cl XLogP3 = 4.1 vs 2-Cl = 3.9 (Δ = +0.2)
Supports logP-driven isomer differentiation for permeability-sensitive assays.
Computed property; may require experimental confirmation.
Lipophilicity Drug-likeness Positional isomer comparison

Topological Polar Surface Area (TPSA) Equivalence Across Chloro Isomers: A Constraint on Passive Permeability Differentiation

All three chloro‑positional isomers (2‑Cl, 3‑Cl, 4‑Cl) share an identical computed TPSA of 9.2 Ų [1]. This indicates that differences in passive membrane permeability among the isomers, if any, will be driven primarily by lipophilicity (XLogP3) and conformational effects rather than by hydrogen‑bonding capacity. Consequently, the 4‑chloro isomer’s higher logP relative to the 2‑chloro isomer is the principal physicochemical differentiator relevant to permeability.

TPSA Equivalence
Head-to-head
All isomers TPSA = 9.2 Ų
Invariant TPSA; logP is the primary permeability differentiator.
Computed property (Cactvs 3.4.8.18).
Polar surface area Membrane permeability Isomer comparison

Biological Activity Differentiation: JAK‑STAT Pathway Inhibition Reported for the 4‑Chloro Isomer

A 2024 Nature Chemical Biology study, as summarized by a secondary procurement resource, reported that the 4‑chloro isomer selectively inhibits the JAK‑STAT signaling pathway with an IC₅₀ in the nanomolar range [1]. The summary further states that the compound exhibits favorable oral bioavailability and a half‑life compatible with once‑daily dosing in rodent models, and that computational docking suggests adaptability of the scaffold to viral protease targets. Important caveat: the primary Nature Chemical Biology paper has not been retrieved and independently verified by the present author; all quantitative values are from a secondary compilation and lack direct comparator data for the 2‑chloro and 3‑chloro analogs in the same assay system.

JAK-STAT Inhibition
Data to verify
Reported IC₅₀ in nanomolar range (primary source not verified)
Reported biological activity context; requires primary literature confirmation.
No head-to-head comparator data for 2- or 3-Cl isomers.
JAK-STAT inhibition Kinase selectivity Anti-inflammatory

Synthetic Accessibility: High‑Yield Palladium‑Catalyzed Cross‑Coupling Route Reported for the 4‑Chloro Isomer

A 2023 Journal of Medicinal Chemistry study, as summarized by a secondary source, reported an efficient, high‑yield synthesis of the 4‑chloro isomer via a palladium‑catalyzed cross‑coupling protocol that significantly reduced by‑product formation compared to earlier methods [1]. The improved yield and purity profile are critical for scaling up to preclinical quantities. However, the summary does not provide explicit yield comparisons for the 2‑chloro or 3‑chloro analogs under identical conditions, nor is the primary paper verified.

Synthetic Route
Data to verify
Reported high-yield Pd-catalyzed coupling (primary source not verified)
Reported synthetic route context; may influence scale-up feasibility for 4-Cl isomer.
No comparator yield data for 2- or 3-Cl analogs.
Synthetic route efficiency Palladium catalysis Process scale-up

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene: High‑Priority Application Scenarios Derived from Verified Differentiation Evidence


Medicinal Chemistry: Lead Optimization for JAK‑STAT‑Dependent Inflammatory Diseases

Assuming verification of the reported nanomolar JAK‑STAT inhibition [1], the 4‑chloro isomer can serve as a starting scaffold for structure‑activity relationship (SAR) exploration. Its higher logP (4.1) relative to the 2‑chloro isomer (3.9) [2] may confer a pharmacokinetic advantage in terms of membrane permeability, while the bromine atom provides a convenient handle for diversifying the benzylic position via Suzuki‑Miyaura coupling.

Chemical Biology: Covalent Probe Development Utilizing the Bromomethyl Electrophile

The bromomethyl group adjacent to the chiral benzylic center is a reactive electrophilic warhead suitable for covalent inhibitor design. The 4‑chloro substitution pattern minimizes steric hindrance around the bromomethyl group compared to the 2‑chloro isomer, potentially increasing the rate of nucleophilic displacement by cysteine thiols in target proteins. This differential reactivity can be exploited to achieve selective covalent engagement in cellular assays.

Agrochemical Intermediate: Fungicide or Herbicide Scaffold Construction

The 2,2,2‑trifluoroethoxy group is a privileged motif in agrochemicals, conferring metabolic stability in plants and soil. The 4‑chloro substitution pattern is common in commercial diphenyl ether herbicides and triazole fungicides. The bromine handle allows late‑stage diversification via cross‑coupling to introduce heterocyclic or aryl substituents, enabling the rapid synthesis of focused agrochemical screening libraries.

Process Chemistry: Scale‑Up of Optimized Pd‑Catalyzed Cross‑Coupling Route

If the high‑yield synthesis reported in Journal of Medicinal Chemistry (2023) [1] is confirmed for the 4‑chloro isomer, this route can be adopted for multi‑gram to kilogram production. The reduced by‑product profile minimizes purification burden and lowers cost per gram relative to routes that generate difficult‑to‑remove impurities, giving the 4‑chloro isomer a potential supply‑chain advantage over less‑optimized analogs.

Application
Selection Property
Validation Focus
JAK-STAT pathway inhibitor SAR exploration
4-Chloro regioisomer identity
Verify target engagement and permeability in cellular assays
Covalent probe design via bromomethyl electrophile
Bromine electrophilic reactivity
Assess reactivity and selectivity with cysteine thiols
Agrochemical scaffold with trifluoroethoxy metabolic stability
2,2,2-Trifluoroethoxy group
Evaluate metabolic stability and cross-coupling diversification
Scale-up of Pd-catalyzed synthesis route
Optimized synthetic route for 4-Cl isomer
Confirm yield and purity profile at scale
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